Benzene, tetrabutyl-

Description

Significance of Sterically Hindered Aromatic Architectures

Sterically hindered aromatic compounds are molecules where large substituent groups physically obstruct reactive sites on the aromatic ring. This steric hindrance has profound consequences:

Reaction Rates and Selectivity: The bulkiness of substituents can significantly slow down chemical reactions by impeding the approach of reactants to the aromatic ring. numberanalytics.com This effect is often exploited in organic synthesis to control the regioselectivity of reactions, favoring substitution at less hindered positions. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, bulky groups can disfavor substitution at the adjacent ortho positions. ucalgary.ca

Molecular Stability: In some cases, steric hindrance can enhance the stability of a molecule by creating a "corset effect" that protects the core structure from decomposition. cdnsciencepub.com The bulky groups can also influence the planarity of the benzene (B151609) ring, leading to distorted and strained structures with unique reactivity. vanderbilt.edu

Conformational Isomerism: The presence of large substituents can restrict the rotation around single bonds, leading to the existence of stable conformational isomers.

These characteristics make sterically hindered aromatic compounds valuable in various research areas, including the development of novel materials, catalysts, and molecular machines. ontosight.aichemimpex.com

Overview of Alkylbenzene Derivatives in Chemical Research

Alkylbenzenes are a broad class of organic compounds characterized by one or more alkyl groups attached to a benzene ring. fiveable.me They are fundamental building blocks in the chemical industry and are used in the production of a wide range of materials, including plastics, detergents, and pharmaceuticals. fiveable.meresearchgate.netwikipedia.orgscholarsresearchlibrary.com

Research into alkylbenzene derivatives is extensive and covers various aspects:

Synthesis: The most common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation, where an alkyl halide or alkene reacts with benzene in the presence of a Lewis acid catalyst. msu.edu However, this reaction can be prone to polysubstitution and carbocation rearrangements. msu.edu

Reactivity: The alkyl groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution reactions. ucalgary.castackexchange.com The degree of activation and the ratio of ortho to para products are influenced by the size and nature of the alkyl group. msu.edustackexchange.com

Applications: Linear alkylbenzenes are key intermediates in the production of biodegradable surfactants. wikipedia.orgscholarsresearchlibrary.com Highly branched alkylbenzenes, due to their stability and unique solubility properties, find use as lubricants and in other specialized applications. chemimpex.com The study of various alkylbenzenes contributes to a deeper understanding of reaction mechanisms and the interplay of steric and electronic effects. msu.edu

Unique Characteristics of Tetrabutyl Substitution on the Benzene Core

The presence of four butyl groups on a benzene ring, as in tetrabutylbenzene, imparts a set of distinctive characteristics. The specific isomer of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl) and their positions on the ring significantly influence the properties of the resulting molecule. The most studied isomer is 1,2,4,5-tetra-tert-butylbenzene due to the pronounced steric effects of the bulky tert-butyl groups. ontosight.ai

Key characteristics of tetrabutyl-substituted benzenes include:

High Lipophilicity: The four alkyl chains make the molecule highly nonpolar and soluble in organic solvents while being virtually insoluble in water. vulcanchem.com

Thermal Stability: The presence of multiple alkyl groups can contribute to the thermal stability of the molecule. chemimpex.com

Significant Steric Crowding: The sheer bulk of four butyl groups, especially tert-butyl groups, creates a highly congested molecular environment. This steric crowding can lead to unusual bond angles and lengths, and a distorted benzene ring. vanderbilt.edu This high degree of steric hindrance makes the remaining hydrogens on the ring (if any) and the benzylic positions of the butyl groups exceptionally unreactive.

Precursors to Advanced Materials: Highly alkylated benzenes like 1,2,4,5-tetra-tert-butylbenzene are explored as precursors for novel materials, including nanomaterials and polymers, due to their unique steric and electronic properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

105856-88-0 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

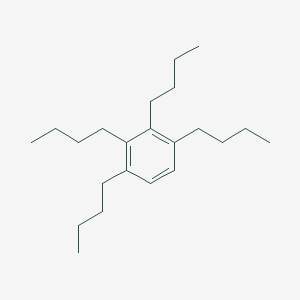

1,2,3,4-tetrabutylbenzene |

InChI |

InChI=1S/C22H38/c1-5-9-13-19-17-18-20(14-10-6-2)22(16-12-8-4)21(19)15-11-7-3/h17-18H,5-16H2,1-4H3 |

InChI Key |

SXMGTZKTIKEEBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C=C1)CCCC)CCCC)CCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of Benzene, Tetrabutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms in a molecule. For tetrabutylbenzene isomers, NMR provides critical data for regiochemical analysis and understanding conformational dynamics.

Elucidation of Steric-Hindrance Effects on ¹H NMR Spectra

The proton (¹H) NMR spectra of tetrabutylbenzene isomers are markedly influenced by steric hindrance among the bulky butyl groups. This steric crowding can restrict the rotation of the butyl chains and distort the geometry of the benzene (B151609) ring, leading to distinct chemical shift changes and coupling patterns for the aromatic and aliphatic protons.

In sterically hindered systems, the repulsive forces between closely positioned protons or between protons and other atoms can cause a deshielding effect, resulting in a downfield shift (higher ppm value) of the proton resonance. nih.gov This phenomenon, known as steric compression, is observable when analyzing the chemical shifts of the protons on the butyl groups, particularly those on the alpha-methylene (-CH2-) and methyl (-CH3) groups, as well as the remaining aromatic protons. The degree of this downfield shift can provide insights into the proximity and orientation of the interacting groups.

For instance, in highly substituted benzenes, the aromatic protons can experience both shielding and deshielding effects depending on their position relative to the bulky alkyl groups. The specific pattern of the aromatic signals, including their multiplicity and integration, is a key indicator of the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional coordinates of atoms in a crystalline solid. wikipedia.orglibretexts.org This method is invaluable for determining the exact molecular structure of tetrabutylbenzene isomers, including bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's solid-state architecture. wikipedia.org The process involves diffracting a beam of X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern. wikipedia.org

Analysis of Bond Lengths and Dihedral Angles in Sterically Hindered Systems

In sterically hindered molecules like tetrabutylbenzene, the butyl groups can exert significant strain on the benzene ring and on each other. X-ray crystallography allows for the precise measurement of intramolecular distances and angles, revealing the structural consequences of this steric strain.

Bond Lengths: The carbon-carbon bond lengths within the benzene ring and the bonds connecting the butyl groups to the ring can be slightly elongated or compressed from their ideal values to alleviate steric repulsion.

Dihedral Angles: Dihedral angles, which describe the rotation around a bond, are particularly informative. ucl.ac.uk The torsion angles between the plane of the benzene ring and the attached butyl groups can indicate the extent of out-of-plane twisting required to accommodate the bulky substituents. These angles provide a quantitative measure of the conformational preferences of the butyl chains in the solid state.

The analysis of these crystallographic parameters provides a detailed and static picture of the molecular conformation, which complements the dynamic information obtained from NMR spectroscopy in solution.

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of tetrabutylbenzene and providing information about its fragmentation patterns, which can aid in structural elucidation. libretexts.org In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, leading to the formation of a molecular ion (M+•), which can then fragment into smaller, characteristic ions. uni-saarland.de

The fragmentation of tetrabutylbenzene isomers is often characterized by the loss of alkyl fragments from the butyl side chains. A common fragmentation pathway for tert-butyl substituted benzenes involves the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. researchgate.net The fragmentation pattern can provide clues about the structure of the parent molecule.

Table 1: Illustrative Mass Spectrometry Data for a Butylbenzene Derivative

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |

|---|---|---|

| M+• | Varies by isomer | Molecular Ion |

| [M-15]+ | M+• - 15 | Loss of a methyl group (•CH3) |

| [M-29]+ | M+• - 29 | Loss of an ethyl group (•C2H5) |

| [M-43]+ | M+• - 43 | Loss of a propyl group (•C3H7) |

This table is illustrative and the relative abundance of fragments can vary between isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For tetrabutylbenzene, IR spectroscopy can confirm the presence of the aromatic ring and the aliphatic C-H bonds of the butyl groups.

Characteristic IR absorption bands for substituted benzenes include:

Aromatic C-H stretch: Typically found in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Occurs in the range of 3000-2850 cm⁻¹. libretexts.org

C=C in-ring stretching: Aromatic ring stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Out-of-plane C-H bending: The pattern of absorption bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring. libretexts.org

Table 2: Typical Infrared Absorption Ranges for Tetrabutylbenzene

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending (Aliphatic) | ~1465 and ~1375 |

These characteristic absorptions provide a spectroscopic fingerprint that helps to confirm the presence of the key structural components of tetrabutylbenzene.

Theoretical and Computational Investigations of Benzene, Tetrabutyl Aromaticity and Conformation

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and quantifying the aromaticity of molecules like tetrabutylbenzene. helsinki.fi These methods allow for a detailed analysis of how the bulky tert-butyl substituents modulate the delocalized π-electron system of the benzene (B151609) ring.

Nuclear Independent Chemical Shift (NICS) Analysis

Nuclear Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity based on the magnetic shielding at the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. mdpi.com For benzene, NICS calculations at various levels of theory consistently yield negative values, confirming its aromatic nature. nih.gov

Aromatic Stabilization Energy (ASE) Calculations

Aromatic Stabilization Energy (ASE) quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. libretexts.org It provides a thermochemical measure of aromaticity. For benzene, the ASE is estimated to be around 36-38 kcal/mol. libretexts.orgyoutube.com

ASE can be calculated using various theoretical methods, including isomerization stabilization energy (ISE) approaches. ni.ac.rs These methods involve calculating the energy difference between the aromatic compound and a non-aromatic isomer. ni.ac.rsnih.gov For instance, the energy difference between benzene and the hypothetical 1,3,5-cyclohexatriene is a direct measure of its aromatic stabilization. libretexts.org While specific ASE values for tetrabutylbenzene isomers are not explicitly detailed in the provided search results, it is expected that the steric strain introduced by the four tert-butyl groups would likely lead to a lower ASE compared to benzene, indicating a reduction in aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic system. core.ac.uk The index is calculated from the optimized molecular geometry, often obtained from quantum chemical calculations. core.ac.uk

The HOMA index can be decomposed into two components: EN, which reflects the deviation of the average bond length from an optimal value, and GEO, which represents the degree of bond length alternation. core.ac.uk Although specific HOMA values for tetrabutylbenzene are not present in the search results, studies on other substituted systems show that steric hindrance can lead to bond length distortions, which would result in a HOMA value less than 1, signifying a decrease in aromaticity.

Frontier Molecular Orbital Theory (HOMO-LUMO Gaps) and Chemical Hardness

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of molecules. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter. nist.gov A larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity. lew.ro Chemical hardness, a concept related to the HOMO-LUMO gap, also indicates resistance to deformation or change in electron distribution.

For benzene, the HOMO-LUMO gap is significant, contributing to its stability. researchgate.net The introduction of alkyl substituents like tert-butyl groups is known to raise the energy of the HOMO and LUMO, but the effect on the gap can vary. Theoretical studies on various organic molecules have shown that the HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT). unl.eduacademie-sciences.fr While specific values for tetrabutylbenzene are not provided, it is anticipated that the electron-donating nature of the butyl groups would increase the HOMO energy, likely leading to a smaller HOMO-LUMO gap compared to benzene, suggesting increased reactivity.

Table 1: Theoretical Aromaticity Indices and Electronic Properties

| Parameter | Description | Typical Value for Benzene | Expected Trend for Tetrabutylbenzene |

|---|---|---|---|

| NICS(0) (ppm) | Magnetic shielding at the ring center | Negative | Less negative |

| ASE (kcal/mol) | Stabilization energy due to aromaticity | ~36-38 | Lower |

| HOMA | Geometry-based aromaticity index | ~1 | < 1 |

| HOMO-LUMO Gap (eV) | Energy difference between frontier orbitals | ~5.0-8.5 | Smaller |

| Chemical Hardness | Resistance to change in electron distribution | High | Lower |

Conformational Analysis and Steric Strain

The presence of four bulky tert-butyl groups on a benzene ring introduces significant steric strain, which can lead to considerable distortions from planarity. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms and to quantify the energetic consequences of this steric hindrance.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a versatile and widely used computational method for determining the equilibrium geometries and relative energies of different conformers. chemrxiv.orgnih.gov By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles that minimize the total electronic energy of the molecule. researchgate.netnih.gov

For highly substituted benzenes like the tetrabutyl isomers, DFT calculations are essential for understanding how the molecule accommodates the severe steric crowding. acs.orgnih.gov For example, in 1,2,4,5-tetra-tert-butylbenzene, the tert-butyl groups are expected to be tilted out of the plane of the benzene ring to minimize steric repulsion. researchgate.net This distortion from planarity has energetic consequences, and DFT can be used to calculate the strain energy. The strain can manifest in elongated C-C bonds within the ring and distorted bond angles away from the ideal 120° of a planar hexagon. nih.gov Computational studies on related sterically hindered molecules have demonstrated the power of DFT in predicting these structural deformations and their associated energies. researchgate.net

Analysis of Twist Angles and Resonance Energy in Sterically Hindered Systems

In sterically hindered aromatic systems like tetrabutylbenzene, the presence of bulky substituents forces a deviation from the ideal planar structure of the benzene ring to alleviate steric strain. This phenomenon, known as steric inhibition of resonance (SIR), occurs when bulky groups prevent the p-orbitals of the aromatic ring from maintaining the parallel alignment necessary for efficient resonance. researchgate.net Any structural change that disrupts this planarity will inhibit or diminish resonance. wisc.eduresearchgate.net

For resonance to occur effectively, the atoms involved must lie in the same plane, allowing their p-orbitals to overlap. researchgate.net In tetrabutylbenzene, the large tert-butyl groups create significant steric hindrance, causing them and the adjacent ring carbons to twist out of the benzene plane. rsc.org This distortion reduces the overlap between the p-orbitals of the ring, thereby decreasing the delocalization of π-electrons.

The consequence of this reduced delocalization is a loss of resonance energy, which destabilizes the molecule. researchgate.net The greater the steric strain, the larger the twist angle of the substituent group relative to the plane of the aromatic ring, and the more significant the loss of resonance stabilization. Computational models can quantify this relationship by calculating the total energy of the molecule at different twist angles. The difference between the energy of a hypothetical planar conformation and the optimized, twisted conformation provides an estimate of the steric energy and the corresponding loss of resonance stabilization.

Table 1: Illustrative Relationship Between Twist Angle and Resonance Energy Loss in a Sterically Hindered Aromatic System Note: This table provides a conceptual illustration. Actual values for tetrabutylbenzene would require specific quantum chemical calculations.

| Twist Angle (degrees) | p-Orbital Overlap | Resonance Energy | System Stability |

| 0° (Planar) | Maximum | Maximum | High (Hypothetical) |

| 15° | High | Slightly Reduced | Moderately High |

| 30° | Moderate | Significantly Reduced | Moderate |

| 45° | Low | Severely Reduced | Low |

| 60° | Very Low | Minimal | Very Low |

Computational Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of organic reactions, which is particularly valuable for complex molecules like tetrabutylbenzene. libretexts.org These predictions are typically based on calculating the relative stabilities of potential intermediates or transition states that could form during a reaction. acs.org For electrophilic aromatic substitution, for instance, models calculate the stability of the σ-complex (also known as an arenium ion) that would form upon attack at different positions on the aromatic ring. acs.org

The site of reaction (regioselectivity) is determined by the activation energy required to reach the transition state; the position with the lowest activation energy will be the most favored reaction site. rsc.org Factors influencing this include:

Electronic Effects : The distribution of electron density in the ring. Even with bulky groups, some positions may be more electron-rich and thus more susceptible to electrophilic attack. wuxibiology.com

Steric Effects : The accessibility of a particular site. Attack at a position that is heavily crowded by bulky butyl groups will be less favorable due to steric hindrance. rsc.org

Modern predictive models may use density functional theory (DFT) or machine learning algorithms trained on extensive reaction data to forecast outcomes with high accuracy. rsc.orgacs.org

Reactive Hybrid Orbital (RHO) Analysis

A more advanced method for predicting chemical reactivity is the Reactive Hybrid Orbital (RHO) analysis. researchgate.netacs.org Traditional frontier molecular orbital (FMO) theory sometimes fails to predict the regioselectivity for substituted benzenes because reactivity is not always determined solely by the highest occupied molecular orbital (HOMO). researchgate.netcapes.gov.br

The RHO method overcomes this limitation by constructing a specific orbital for the reaction center from a combination of all relevant occupied molecular orbitals. acs.orgcapes.gov.br This "reactive hybrid orbital" is designed to maximize a reactivity index, similar to superdelocalizability, for a specific atom in the molecule. researchgate.net

For a molecule like tetrabutylbenzene, RHO analysis would be applied as follows:

A separate RHO would be generated for each chemically distinct carbon atom on the aromatic ring.

Reactivity indices (such as λoc or ρoc) are calculated for each RHO. acs.org

The carbon atom with the RHO that has the highest reactivity index is predicted to be the most reactive site for a given reaction, such as electrophilic aromatic substitution.

This method has been shown to correctly predict the regioselectivity and reactivity for various monosubstituted benzenes and polycyclic aromatic hydrocarbons, making it a powerful tool for understanding the behavior of complex molecules like tetrabutylbenzene. acs.orgcapes.gov.br

Reactivity Profiles and Mechanistic Pathways of Benzene, Tetrabutyl

Influence of Steric Hindrance on Reaction Kinetics and Selectivity

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, plays a crucial role in the reactivity of tetrabutylbenzene. masterorganicchemistry.com The four bulky butyl groups shield the aromatic ring, making it less accessible to attacking reagents. numberanalytics.com This steric congestion has a profound impact on reaction kinetics, generally slowing down reaction rates compared to less substituted benzenes like toluene (B28343). numberanalytics.com For instance, the nitration of 1,3-di-tert-butylbenzene (B94130) is markedly slower than that of benzene (B151609) due to the steric hindrance from the two tert-butyl groups. numberanalytics.com

The table below summarizes the impact of steric hindrance on the reactivity of substituted aromatic compounds.

| Factor | Influence of Steric Hindrance |

| Reaction Rate | Decreases reaction rates by impeding the approach of reactants. numberanalytics.comnumberanalytics.com |

| Regioselectivity | Favors substitution at less sterically hindered positions. numberanalytics.comstackexchange.com |

| Conformational Flexibility | Reduces conformational flexibility, potentially increasing molecular strain. numberanalytics.com |

| Stability | Can decrease the stability of the molecule, particularly in polycyclic aromatic hydrocarbons. numberanalytics.com |

Electrophilic Aromatic Substitution Reactions of Highly Alkylated Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comwikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of EAS in substituted benzenes is determined by the directing effects of the substituents. chemistrytalk.orgnumberanalytics.com Electron-donating groups, such as the butyl groups in tetrabutylbenzene, are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. youtube.comlibretexts.org This preference is due to the greater stabilization of the arenium ion when the positive charge is located on the carbon bearing the alkyl group.

However, in tetrabutylbenzene, the steric bulk of the butyl groups strongly disfavors substitution at the ortho positions. stackexchange.com Therefore, electrophilic attack is most likely to occur at the less sterically hindered available positions on the ring. The precise regioselectivity will depend on the specific isomer of tetrabutylbenzene and the nature of the electrophile. For 1,2,4,5-tetrabutylbenzene, the only available positions for substitution are the 3- and 6-positions, which are equivalent. In other isomers, the regioselectivity will be a competition between the electronic directing effects of the four butyl groups and the steric hindrance at the potential sites of attack.

The following table outlines the key factors influencing regioselectivity in the electrophilic aromatic substitution of alkylated benzenes.

| Factor | Description |

| Electronic Effects | Alkyl groups are electron-donating and ortho-, para-directing, stabilizing the arenium ion intermediate. youtube.comlibretexts.org |

| Steric Effects | Bulky alkyl groups hinder electrophilic attack at the ortho positions, favoring para-substitution. stackexchange.com |

| Substituent Position | The arrangement of the butyl groups on the benzene ring determines the available sites for substitution. |

| Nature of Electrophile | The size and reactivity of the electrophile can also influence the regioselectivity of the reaction. numberanalytics.com |

Oxidative Transformations and Radical Chemistry

Tetrabutylbenzene can undergo oxidative transformations, particularly in the presence of strong oxidizing agents or under conditions that promote radical formation. The butyl groups, with their C-H bonds, can be sites of radical attack.

Peroxides, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), are common reagents for oxidation reactions. wikipedia.orgrsc.org In the presence of a metal catalyst, these peroxides can generate reactive oxygen species or radicals that can react with tetrabutylbenzene. For instance, Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) is known to generate hydroxyl radicals that can hydroxylate benzene to phenol. magtech.com.cnnih.gov

While specific studies on the peroxide-mediated conversion of tetrabutylbenzene are not widely available, related research suggests potential reaction pathways. For example, in the Ag(I)-catalyzed alkylation of quinones, tetrabutylbenzene has been used as an internal standard, indicating its relative inertness under those specific radical conditions. thieme-connect.com However, under different conditions, such as those used for the oxidation of toluene derivatives, the benzylic C-H bonds of the butyl groups could be susceptible to oxidation.

Metal-Catalyzed Reactions Involving Tetrabutylbenzene or Related Systems

Tetrabutylbenzene can participate in metal-catalyzed reactions, either as a substrate or as a solvent. The electronic and steric properties of tetrabutylbenzene can influence the outcome of these reactions.

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of C-H bonds. pkusz.edu.cnencyclopedia.pub In some metal-catalyzed C-H activation reactions, the choice of solvent is crucial for achieving high yields and selectivity. Tetrabutylbenzene has been shown to be an effective solvent in certain C-H activation reactions. For example, in a Ni(II)-catalyzed oxidative coupling between the C(sp²)-H bond in benzamides and the C(sp³)-H bond in toluene derivatives, using tetrabutylbenzene as the solvent resulted in an improved product yield of 84%. researchgate.net The inert nature and high boiling point of tetrabutylbenzene can be advantageous in these reactions.

The use of tetrabutylbenzene as a solvent in a two-phase system for bromination reactions has also been reported. google.com Its properties as an inert aromatic hydrocarbon make it suitable for such applications.

Photochemical Reactions and Isomerizations of Aryl Alkanoates, including Tetrabutylbenzene

Photochemical reactions, initiated by the absorption of light, can induce unique transformations in aromatic compounds that are often not achievable through thermal methods. nih.gov In the context of substituted benzenes like tetrabutylbenzene, photochemical reactions can lead to isomerizations and cycloadditions. The presence of bulky alkyl groups, such as the tert-butyl groups in tetrabutylbenzene, can significantly influence the reaction pathways and product distributions.

Research into the photochemical behavior of benzene derivatives has shown that they can undergo cycloadditions with alkenes. frontiersin.org For instance, the photoreactions of benzene derivatives with electron-donor ethylenes have been studied, revealing that the reaction outcomes are sensitive to the ionization potential of the reactants. rsc.org While specific studies focusing solely on tetrabutylbenzene are not prevalent in the provided results, the general principles of photochemical reactions of substituted benzenes can be applied.

The photochemical cycloaddition of electronically excited aromatic compounds with alkenes is a known process that can generate a high degree of molecular complexity. frontiersin.org These reactions can proceed through different modes, such as ortho- and meta-cycloadditions. rsc.org The regioselectivity of these additions is influenced by the electronic properties of the substituents on the benzene ring. rsc.org In the case of tetrabutylbenzene, the electron-donating nature of the alkyl groups would likely influence the course of such photochemical reactions.

Furthermore, photochemical reactions can lead to isomerizations. nih.govyoutube.com These isomerizations can occur through various mechanisms, including rearrangements of the cyclic structure. While direct evidence for the photoisomerization of tetrabutylbenzene is not detailed in the search results, it is a plausible reaction pathway given the general reactivity of aromatic compounds under photochemical conditions. youtube.com

The following table summarizes the types of photochemical reactions that substituted benzenes can undergo, which are potentially applicable to tetrabutylbenzene.

| Photochemical Reaction Type | Description | Potential Reactants for Tetrabutylbenzene |

| Cycloaddition | A concerted reaction where two π-electron systems form a ring. msu.edu | Alkenes, Dienes |

| Isomerization | Rearrangement of the molecular structure to form a constitutional isomer. | Can occur intramolecularly |

| Photooxidation | Oxidation reaction initiated by light, often involving sensitizers. youtube.com | Oxygen, Sensitizers (e.g., Benzophenone) youtube.com |

| Photoreduction | Reduction reaction initiated by light. | Hydrogen donors |

It is important to note that the steric hindrance imposed by the four tert-butyl groups on the benzene ring would play a crucial role in the feasibility and outcome of these photochemical reactions.

Supramolecular Chemistry and Non Covalent Interactions of Benzene, Tetrabutyl Derivatives

Self-Assembly Phenomena Driven by Bulky Alkyl Moieties

The self-assembly of tetrabutylbenzene derivatives is profoundly influenced by the presence of the four butyl substituents. These bulky alkyl groups play a dual role: they can drive assembly through van der Waals forces and also introduce significant steric hindrance that directs the geometry of the resulting supramolecular structures.

The tert-butyl groups, in particular, are known to impose steric constraints that guide the packing of molecules in the solid state, often favoring specific arrangements through van der Waals interactions. In some systems, this steric bulk can disrupt efficient packing, potentially leading to the formation of amorphous materials instead of well-ordered crystalline structures. However, in other contexts, these groups are essential for creating specific, predictable patterns. For instance, in derivatives of triptycene (B166850), the presence of tert-butyl groups does not necessarily disturb the formation of tight, antiparallel π-stacked dimers, highlighting the robustness of certain packing motifs. researchgate.net

A notable example is the self-assembly of N,N′,N″,N′″-tetrabutylbenzene-1,2,4,5-tetracarboxamide, a type of pyromellitamide, which functions as a gelling agent for non-polar hydrocarbon-based fluids. google.com In these systems, the molecules assemble into fibrous networks that immobilize the solvent, forming a gel. This assembly is primarily driven by intermolecular hydrogen bonds between the amide groups, complemented by π-π interactions between the benzene (B151609) cores. google.com The butyl chains contribute to the stability of the gel network and ensure solubility in the non-polar medium. google.com

Similarly, the self-assembly of 4-tert-butylbenzoic acid with various aliphatic diamines leads to the formation of layered molecular arrays. nih.gov These structures are characterized by "ionic" layers with extensive hydrogen-bonding networks, sandwiched between "less polar" layers containing the aromatic rings and their tert-butyl groups. nih.gov The adoption of these layered structures is driven by the tendency to maximize the number and strength of hydrogen bonds. nih.gov

The table below summarizes the characteristics of gelling agents based on pyromellitamides with varying alkyl chain lengths, including a tetrabutyl derivative.

| Compound ID | Gelling Agent Name | Alkyl Group |

| TB | N,N′,N″,N′″-tetrabutylbenzene-1,2,4,5-tetracarboxamide | Butyl |

| TH | N,N′,N″,N′″-tetrahexylbenzene-1,2,4,5-tetracarboxamide | Hexyl |

| TO | N,N′,N″,N′″-tetraoctylbenzene-1,2,4,5-tetracarboxamide | Octyl |

| TD | N,N′,N″,N′″-tetradecylbenzene-1,2,4,5-tetracarboxamide | Decyl |

| Data sourced from patent information on pyromellitamide gelling agents. google.com |

Role of Tetrabutylbenzene Scaffolds in Host-Guest Systems

Macrocyclic hosts like calixarenes are frequently functionalized with p-tert-butyl groups on their upper rim. These bulky groups lock the molecule into a specific conformation (the "cone" conformation for calix nih.govarenes) by preventing the rotation of the aryl units through the macrocycle's annulus. unime.it This pre-organization creates a well-defined cavity that is essential for selective guest binding.

Triptycene derivatives, which possess a rigid, three-dimensional paddlewheel shape, are another important class of scaffolds where butyl groups play a key role. google.com These scaffolds can be used to construct novel supramolecular receptors and porous materials. nih.gov For example, triptycene units have been used to create cage-like molecules and polymers with applications in molecular recognition and gas sorption. researchgate.netgoogle.com In some designs, pentacene (B32325) or anthracene (B1667546) chromophores are sandwiched between two tripodal triptycene units functionalized with tert-butyldimethylsilyl groups to direct their two-dimensional assembly. nih.gov

Furthermore, shape-persistent organic cages with truncated tetrahedral geometries have been synthesized using building blocks that can incorporate bulky substituents. researchgate.net These cages act as hosts for various ammonium (B1175870) ions, and the size of the substituents and the resulting window apertures of the cage are critical for guest selectivity. researchgate.net For instance, studies on such cages have revealed counterintuitive uptake mechanisms where a cage with a smaller window might preferentially bind a larger guest ion over a smaller one, a process governed by complex kinetic and thermodynamic factors. researchgate.net

The table below shows examples of association constants (Kₐ) for guest binding within a shape-persistent imine cage, demonstrating the utility of such scaffolds in recognizing biologically relevant molecules.

| Host Cage | Guest Molecule | Association Constant (Kₐ) in M⁻¹ |

| 3-H | Acetylcholine | 8.3 x 10¹ |

| 3-H | (±)-Muscarine | 3.7 x 10² |

| Data from host-guest studies of truncated tetrahedral imine cages. researchgate.net |

Intermolecular Non-Covalent Interactions

The stability and structure of supramolecular assemblies involving tetrabutylbenzene derivatives are dictated by a combination of weak intermolecular forces. These include π-π stacking, C-H-π interactions, van der Waals forces, and, in functionalized derivatives, hydrogen and halogen bonds.

π-π stacking interactions occur between aromatic rings and are a result of combined electrostatic and dispersion forces. tandfonline.com The substitution pattern on the benzene ring significantly influences the strength and geometry of these interactions. Theoretical studies have shown that both electron-donating and electron-withdrawing substituents can increase the binding strength in face-to-face stacked dimers compared to unsubstituted benzene. tandfonline.comresearchgate.net

In the context of tetrabutylbenzene, the bulky alkyl groups can sterically hinder a perfectly cofacial π-π stacking arrangement. However, they can promote offset or displaced stacking geometries. In certain molecular architectures, such as those involving triptycene end-caps, strong π-stacking is remarkably persistent. Single crystal X-ray diffraction has revealed that quinoxalinophenanthrophenazine (QPP) molecules capped with triptycene units form tight, antiparallel π-stacked dimers, and this arrangement is not disrupted by the presence of bulky tert-butyl groups. researchgate.net This indicates that the drive to form a high-overlap π-dimer can overcome the steric penalty of the butyl substituents. These interactions are crucial in the formation of ordered structures in materials science and in molecular recognition. nih.govmdpi.comcore.ac.uk

C-H-π interactions are weak molecular forces where a C-H bond acts as a weak acid, interacting with the electron-rich π-system of an aromatic ring. scielo.org.mxresearchgate.net These interactions are predominantly driven by dispersion forces, although electrostatics play a role in determining the geometry. mdpi.com The butyl groups of tetrabutylbenzene provide numerous C-H bonds that can engage in such interactions with neighboring aromatic systems or with guest molecules within a host-guest complex.

Theoretical studies on the benzene-methane complex show a binding energy of approximately -1.45 kcal/mol, with the interaction being strongest when a single C-H bond points directly at the benzene ring. mdpi.comacs.org The interaction strength can be tuned by substituents on the benzene ring. Studies have shown that adding methyl groups to the benzene ring linearly increases the interaction strength with methane, an effect attributed to increased dispersion forces. mdpi.com It is reasonable to infer that the butyl groups in tetrabutylbenzene would have a similar, if not more pronounced, enhancing effect due to their larger size and polarizability. These interactions are critical for stabilizing the three-dimensional structures of proteins and their complexes with ligands. acs.org

The table below presents calculated interaction energies for complexes between benzene and simple hydrocarbons, illustrating the nature of C-H-π interactions.

| Complex | Interaction Energy (kcal/mol) | Primary Driving Force |

| Benzene-Methane | -1.45 | Dispersion |

| Benzene-Ethane | -1.82 | Dispersion |

| Benzene-Ethylene | -2.06 | Dispersion & Electrostatics |

| Benzene-Acetylene | -2.83 | Dispersion & Electrostatics |

| Data from high-level ab initio calculations. mdpi.com |

Concurrently, the butyl groups exert a powerful steric influence. Steric hindrance occurs when the size of groups prevents them from adopting their ideal conformations or packing arrangements. In N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide, the bulky tert-butyl groups create steric barriers that direct the crystal packing. This steric repulsion can prevent the close approach of molecular cores, often leading to less dense packing or favoring specific geometries that accommodate the bulky groups. In some cases, extreme steric hindrance can frustrate crystallization altogether, favoring the formation of amorphous solids or gels. The balance between attractive van der Waals forces from the alkyl chains and the steric repulsion between them is a critical factor in determining the final supramolecular architecture.

While tetrabutylbenzene itself cannot form hydrogen or halogen bonds, its derivatives can be functionalized to include these powerful and directional non-covalent interactions, leading to the formation of robust supramolecular polymers.

Hydrogen Bonding is a strong, directional interaction between a hydrogen atom donor (like N-H or O-H) and an acceptor (like a carbonyl oxygen or a pyridine (B92270) nitrogen). This interaction is fundamental to the self-assembly of many tetrabutylbenzene derivatives. As previously mentioned, N,N′,N″,N′″-tetrabutylbenzene-1,2,4,5-tetracarboxamide forms gels through a network of intermolecular N-H···O=C hydrogen bonds. google.com Similarly, the self-assembly of tert-butylphosphonic acid in solution leads to the formation of highly stable, cage-like tetramers held together by a network of eight O-H···O=P hydrogen bonds. nih.gov The formation of extended, ordered structures in many organic materials relies on the predictable and directional nature of hydrogen bonds. csic.es

Halogen Bonding is an interaction analogous to hydrogen bonding, where a halogen atom (I, Br, Cl) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a nitrogen or oxygen atom). rsc.orgcore.ac.uk This interaction is highly directional and its strength is tunable by changing the halogen atom, making it a valuable tool in crystal engineering and the design of smart materials. researchgate.net Supramolecular polymers can be constructed using halogen bonding as the primary linking interaction. For example, polymers containing pyridine units in their side chains can be cross-linked or assembled by adding a diiodo-functionalized molecule, which forms strong N···I halogen bonds. rsc.org While specific examples incorporating a tetrabutylbenzene core are less common, the principles demonstrate that functionalizing a tetrabutylbenzene derivative with, for instance, a pyridyl group and an iodo-functionalized linker would be a viable strategy for creating halogen-bonded supramolecular polymers.

| Interaction Type | Donor/Acceptor Example | Typical Energy (kJ/mol) | Key Feature |

| Hydrogen Bond | O-H ··· O=C | up to ~155 | Directional, common in biology |

| Halogen Bond | C-I ··· N | ~10 to 150 | Highly directional, tunable strength |

| Comparative data for non-covalent interactions used in supramolecular polymers. rsc.org |

Applications in Advanced Chemical Systems and Materials Science

Molecular Design Principles for Functional Materials

The strategic incorporation of tetrabutylbenzene into molecular architectures allows for the fine-tuning of material properties, from photophysical behaviors to thermal resilience and solubility.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism for AIE is often the restriction of intramolecular motions (RIM), including intramolecular rotation (RIR) and vibration (RIV). nih.gov

The design of AIE-active molecules, known as AIEgens, frequently involves the incorporation of bulky substituent groups that create significant steric hindrance. Molecules like tetraphenylethene (TPE) are classic examples, where the multiple phenyl rings cannot lie in the same plane due to steric strain. nih.gov In a dissolved state, these rings undergo low-frequency rotational and vibrational motions, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.govrsc.org

When these molecules aggregate, the steric hindrance from neighboring molecules physically locks the bulky groups, such as those in a tetrabutylbenzene derivative, into a conformation that restricts these energy-dissipating intramolecular motions. researchgate.net This blockage of non-radiative decay channels forces the excited state to decay via a radiative pathway, resulting in strong light emission. nih.govrsc.org The bulky tetrabutyl groups on a benzene (B151609) core serve as powerful steric inhibitors, making tetrabutylbenzene-containing structures prime candidates for AIE materials design. The internal steric hindrance can induce a distorted molecular structure, which is a key factor in promoting strong AIE phenomena. nih.gov

The thermal stability of organic materials is a critical parameter for applications in optoelectronics and high-performance polymers. The incorporation of bulky groups like tetrabutylbenzene can significantly enhance the thermal stability of a molecule or polymer. This enhancement arises from two primary contributions: steric hindrance and electronic effects.

Steric Hindrance : The sheer size of the four butyl groups on the benzene ring increases the rigidity of the molecular structure. This steric bulk can protect reactive sites within the molecule from thermal degradation pathways. It also raises the energy barrier for bond rotations and segmental motions that often precede thermal decomposition.

By strategically placing tetrabutylbenzene moieties within a larger molecule or polymer backbone, chemists can effectively shield the structure from thermal stress, leading to materials with higher glass transition temperatures (Tg) and decomposition temperatures (Td).

While advantageous for AIE and thermal stability, the large, nonpolar nature of the tetrabutylbenzene group contributes to very low aqueous solubility. Molecules dominated by such bulky, hydrophobic aryl groups are often practically insoluble in water. google.com This presents a significant challenge for applications in biological or aqueous systems.

To overcome this, molecular design principles focus on introducing hydrophilic (water-soluble) functionalities into the molecular structure without compromising the desired properties conferred by the bulky group. Common strategies include:

Attachment of Polar Side Chains : Incorporating polar groups such as hydroxyl (-OH), carboxylic acid (-COOH), amine (-NH2), or polyethylene (B3416737) glycol (PEG) chains onto the bulky aryl structure.

Formation of Salts : For molecules with acidic or basic handles, conversion to a salt (e.g., carboxylate or ammonium (B1175870) salt) can dramatically increase water solubility.

Supramolecular Encapsulation : Using host molecules like cyclodextrins to encapsulate the hydrophobic tetrabutylbenzene moiety, thereby presenting a more hydrophilic exterior to the aqueous environment.

The challenge lies in balancing the introduction of these solubilizing groups with the maintenance of the steric and electronic features of the tetrabutylbenzene core that are essential for its primary function (e.g., AIE or thermal stability).

Design for Enhanced Thermal Stability through Steric and Electronic Modulation

Polymer Chemistry and Macromolecular Architectures

Tetrabutylbenzene and its derivatives are valuable building blocks in polymer science, used both as monomers to be incorporated into the main chain and as precursors for specialized macromolecular structures like organogels.

Derivatives of tetrabutylbenzene can be functionalized to act as monomers in various polymerization reactions. A key example is tetrabutyl benzene-1,2,4,5-tetracarboxylate (B1233458), which is synthesized from the esterification of pyromellitic acid with butanol. ontosight.ai This compound can serve as a tetra-functional monomer in the production of certain polyesters and polyamides. ontosight.ai

The incorporation of this bulky unit into the polymer backbone can impart several desirable properties:

Increased Rigidity and Thermal Stability : As discussed previously, the bulky core restricts chain mobility.

Modified Solubility : The butyl groups can improve solubility in common organic solvents compared to the unsubstituted parent polymer.

Control of Morphology : The shape and size of the monomer can influence how the polymer chains pack in the solid state, affecting crystallinity and mechanical properties.

The use of monomers with bulky side groups, such as tert-butyl acrylate, in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allows for the synthesis of polymers with well-defined architectures. mdpi.comnih.gov Anionic polymerization is another route where bulky groups on monomers can influence the synthesis and properties of the resulting polymer. nih.gov

| Tetrabutylbenzene Derivative | Polymer Type | Function/Property Conferred |

| Tetrabutyl benzene-1,2,4,5-tetracarboxylate ontosight.ai | Polyesters, Polyamides | Monomer, enhances thermal stability and modifies solubility. |

| Generic Tetrabutylbenzene Monomers | Polyacetylenes, Poly(phenylene vinylene)s nih.govresearchgate.net | Increases solubility in organic solvents, provides steric bulk. |

Pyromellitamides are a class of molecules known for their ability to self-assemble in liquids to form extensive networks, resulting in the formation of a gel. This self-assembly is driven by directional hydrogen bonding between the amide (-CONH-) groups.

Derivatives of tetrabutylbenzene are used to create specific pyromellitamide gelling agents. google.com In these molecules, the central core is derived from pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), and the four carboxylic acid groups are converted to amides by reacting them with an amine. When butylamine (B146782) is used, the resulting molecule is N,N′,N″,N′″-tetrabutylbenzene-1,2,4,5-tetracarboxamide.

The structure of this molecule is ideal for gelation:

Hydrogen Bonding Core : The four amide groups on the central benzene ring create a powerful hydrogen-bonding motif.

Solubilizing/Interacting Chains : The four peripheral butyl chains provide van der Waals interactions and ensure sufficient solubility in the base fluid (often organic solvents or oils) to allow for the self-assembly process to occur.

Poly(phenylene)s with Sterically Hindered Arene Moieties

Poly(phenylene)s (PPPs) are a class of polymers known for their high thermal stability and chemical resistance, stemming from their backbone of aromatic rings. mdpi.com However, pristine PPPs often suffer from poor solubility and processability due to the rigidity of their polymer chains. rsc.org A key strategy to overcome these limitations is the introduction of bulky or sterically hindered substituents onto the phenylene units.

Research has shown that incorporating sterically hindered arene moieties, such as those derived from tetrabutylbenzene, can significantly improve polymer solubility. rsc.org For instance, the synthesis of poly(p-phenylene)s with bulky aryl substituents has been shown to yield soluble polymers with high degrees of polymerization. rsc.org The steric hindrance provided by these groups prevents the close packing of polymer chains, thereby disrupting the crystallinity that leads to insolubility.

One synthetic route to achieve this is through Ni-catalyzed coupling reactions, such as the Yamamoto or Suzuki cross-coupling, of substituted monomers. mdpi.comrsc.orgresearchgate.net For example, the polymerization of dichlorobenzophenone monomers using a Ni(0) catalyst is a known method for producing polyphenylenes containing benzoyl moieties. researchgate.net The introduction of bulky substituents can also influence the polymer's final structure and properties in other ways. In the synthesis of dithienyl polyphenylenes, a sterically hindered derivative, 1,2-bis(5-methyl-2-thienyl)-3,4,5,6-tetra-(4-tert-butylphenyl)benzene, was found to undergo only intramolecular fusion during cyclodehydrogenation, whereas less hindered analogues underwent both intra- and intermolecular C–C bond formation. researchgate.net This demonstrates how bulky groups can direct reaction pathways and prevent undesired cross-linking. researchgate.net

The presence of these bulky groups not only enhances solubility but also impacts the polymer chain's conformation and rigidity. acs.org While planarization of the PPP backbone is one approach to creating rigid "ladder" polymers, studies have shown that the introduction of bulky substituents can drastically increase the persistence length (a measure of stiffness) of the polymer chain. acs.org This steric congestion can lead to the formation of well-defined helical conformations in solution and the solid state, a phenomenon observed in ortho-phenylene oligomers. researchgate.net

| Polymer Type | Steric Moiety | Synthesis Method | Key Property Improvement | Reference |

|---|---|---|---|---|

| Poly(p-phenylene) | Aryl Substituents | Ni- and Zn-mediated homocoupling | Improved solubility | rsc.org |

| Dithienyl Polyphenylene | Tetra(4-tert-butylphenyl)benzene | Diels–Alder cycloaddition / Lewis acid-catalyzed cyclodehydrogenation | Directed intramolecular fusion, prevented intermolecular fusion | researchgate.net |

| ortho-Phenylene Hexamer | General Substituents | Multi-step organic synthesis | Induces stable helical conformations | researchgate.net |

| ortho-Phenylated Poly(p-phenylene) | ortho-Phenyl Substituents | Suzuki polycondensation | Remarkably high rigidity and rodlike shape | acs.org |

Fluoro-containing Poly(amide-imide)s with Sterically Hindered Pendants

Poly(amide-imide)s (PAIs) are high-performance polymers that combine the excellent thermal and mechanical properties of polyimides with the processability of polyamides. researchgate.netresearchgate.netprecisioncoating.com The incorporation of fluorine atoms and sterically hindered pendant groups into the PAI backbone is a modern strategy to further enhance their properties for specialized applications, such as transparent and flexible displays. researchgate.netnih.gov

The introduction of bulky pendant groups, such as trifluoromethyl (CF₃) groups, serves a similar purpose to the butyl groups in tetrabutylbenzene: they introduce steric hindrance that disrupts efficient chain packing. nih.govresearchgate.net This frustration of compact overlap between polymer chains leads to several beneficial effects. It significantly improves the polymer's organo-solubility, allowing it to be processed from solution in a wider range of organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and even tetrahydrofuran (B95107) (THF). nih.govresearchgate.netmdpi.com

A common synthetic route for these polymers is phosphorylation polyamidation. researchgate.net This method involves the direct polycondensation of a diacid monomer, often containing imide rings and fluorine groups, with various aromatic diamines that may also contain bulky substituents. nih.govresearchgate.net For example, a structurally kinked fluorinated diacid has been used to prepare a class of fluoro-containing PAIs with sterically hindered pendants. researchgate.net

These polymers exhibit excellent thermal stability, with 10% weight loss temperatures often exceeding 500°C in a nitrogen atmosphere. researchgate.netmdpi.com The glass transition temperatures (Tg) are also typically very high, sometimes not even being detected below 400°C, which indicates significant rigidity. nih.gov The steric hindrance from groups like CF₃ can be precisely engineered. By controlling the placement of these groups on the monomer units, properties like the coefficient of thermal expansion (CTE) can be finely tuned to match that of glass, a critical requirement for flexible electronics, without sacrificing high optical transparency. nih.gov

| Polymer | Diamine Monomer | Inherent Viscosity (dL/g) | 5% Weight Loss Temp. (°C) | Solubility | Reference |

|---|---|---|---|---|---|

| PAI(u-u) | uDA | 3.50 | 513 | Soluble in NMP, DMAc, DMF | nih.gov |

| PAI(s-u) | sDA and uDA | 3.98 | 516 | Soluble in NMP, DMAc, DMF | nih.gov |

| PAI(s-s) | sDA | 3.76 | 472 | Soluble in NMP, DMAc, DMF | nih.gov |

| Fluoro-PAI Series | Various Diamines | 0.77 - 0.89 | >530 | Soluble in NMP, DMAc, DMF, DMSO, Pyridine (B92270), THF | researchgate.net |

Chiral Recognition and Separation Materials

Chiral separation, the process of resolving a racemic mixture into its constituent enantiomers, is critically important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. mz-at.dechromatographyonline.com Since enantiomers possess identical physical properties in an achiral environment, their separation requires the use of a chiral selector or a chiral environment. mz-at.dechiralpedia.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for chiral separation. chiralpedia.comchiraltek-column.com The principle relies on the differential interaction between the two enantiomers and the chiral stationary phase, leading to different retention times and thus separation.

A sophisticated method for creating CSPs is through molecular imprinting. google.com This technique involves polymerizing functional monomers and a cross-linking agent in the presence of a template molecule—in this case, a pure enantiomer of the substance to be separated. google.com After polymerization, the template is removed, leaving behind a cavity or "imprint" that is stereochemically complementary to the template molecule. This polymer, now bearing a molecular imprint, can act as a highly selective CSP.

Derivatives of tetrabutylbenzene, such as 1,4-diamino-2,3,5,6-tetrabutyl benzene, are disclosed as potential components in the preparation of such chiral solid-phase chromatography materials. google.com The tetrabutyl-substituted benzene ring provides a bulky, well-defined hydrophobic structure that can be functionalized (e.g., with amino groups) to participate in the polymerization and imprinting process. The resulting polymer beads would have a high surface area and a core-shell structure designed to enhance the efficiency of chiral resolution for both hydrophilic and hydrophobic compounds. google.com The molecular imprints formed within this polymer matrix provide the chiral recognition sites necessary for separating enantiomers in a chromatographic setup. google.com

| Component | Function | Example Material | Reference |

|---|---|---|---|

| Core-Shell Polymer Beads | High surface area support structure | Copolymer of non-aromatic acrylate, ethylene (B1197577) dimethacrylate, and divinylbenzene | google.com |

| Molecular Imprint | Forms the chiral recognition site | Created using an optically pure enantiomer of the target analyte | google.com |

| Functional Monomer | Forms the polymer matrix around the template | Methacrylic acid, glycidyl (B131873) ethers of methacrylate | google.com |

| Bulky Moiety Precursor | Component for creating specific polymer structures | 1,4-diamino-2,3,5,6-tetrabutyl benzene | google.com |

Environmental Behavior and Removal Technologies of Benzene, Tetrabutyl Isomers

Occurrence and Detection in Environmental Samples

Direct detection and quantification of "Benzene, tetrabutyl-" in environmental matrices are not widely documented in scientific literature. However, the occurrence of long-chain alkylbenzenes (LCABs) in general, which includes compounds structurally related to tetrabutylbenzene, has been established. These compounds are often associated with industrial and domestic waste streams.

Historically, tetrapropylene-based alkylbenzenes (TABs), which are highly branched, were produced for the synthesis of alkylbenzenesulfonate surfactants. tandfonline.com These TABs have been identified as environmental contaminants due to their stability. tandfonline.comnih.gov In the mid-1960s, they were largely replaced by more biodegradable linear alkylbenzenes (LABs). tandfonline.comnih.gov Both LABs and residual TABs can be found in municipal wastewaters, originating from their use in detergents. tandfonline.comnih.gov Their synthetic origin makes them effective molecular tracers for anthropogenic waste contamination. tandfonline.com

The presence of these long-chain alkylbenzenes has been confirmed in various environmental compartments, including sediment trap particulates and marine sediments near major wastewater outfall systems. tandfonline.comnih.gov This indicates their potential to persist and accumulate in the environment.

The analysis of such compounds in environmental samples typically involves sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method used for the identification and quantification of complex mixtures of hydrocarbons, including alkylbenzenes, in environmental samples.

Advanced Water Treatment and Separation Processes

The removal of persistent organic pollutants like tetrabutylbenzene from water sources is a significant challenge. Advanced water treatment processes are essential to mitigate the potential environmental impact of such compounds.

Nanofiltration (NF) is a pressure-driven membrane separation process that has shown promise in the removal of a wide range of organic contaminants from water. walshmedicalmedia.comresearchgate.netacs.org NF membranes operate by a combination of size exclusion and charge-based repulsion mechanisms, making them effective for rejecting molecules in the nanometer range. walshmedicalmedia.com

Research has demonstrated the effectiveness of nanofiltration in removing various hydrophobic organic compounds. One study specifically investigated the removal of several aromatic hydrocarbons, including tetrabutylbenzene, using a commercial nanofiltration membrane. The retention coefficient for tetrabutylbenzene was found to be in the range of 32% to 58%. This study highlights the potential of nanofiltration as a viable technology for the removal of tetrabutylbenzene from contaminated water streams. The efficiency of removal can be influenced by factors such as the specific membrane characteristics, operating pressure, and the chemical properties of the contaminant itself.

Interactive Data Table: Retention of Aromatic Hydrocarbons by Nanofiltration

| Compound | Retention Coefficient (%) |

|---|---|

| Isomers of Trimethylbenzene | 32 - 58 |

| Tetrabutylbenzene | 32 - 58 |

| m-Xylene | 32 - 58 |

| p-Xylene | 32 - 58 |

| Ethylbenzene | 32 - 58 |

This data is based on a study of petroleum hydrocarbon removal using a commercial NF-212 membrane.

Biodegradation and Photochemical Degradation Pathways (General Category)

The environmental persistence of alkylbenzenes is largely determined by their susceptibility to biodegradation and photochemical degradation. While specific data for tetrabutylbenzene is limited, general principles derived from studies on other long-chain alkylbenzenes can provide valuable insights.

Biodegradation:

The biodegradation of alkylbenzenes is highly dependent on the structure of the alkyl side chain. Linear alkylbenzenes (LABs) are generally more readily biodegradable than their branched counterparts (TABs). tandfonline.comnih.govacs.org The primary mechanism of aerobic biodegradation of LABs involves the oxidation of the terminal carbon of the alkyl chain, followed by subsequent breakdown of the chain. researchgate.net

For branched alkylbenzenes, such as tetrabutylbenzene is presumed to be, the presence of quaternary carbon atoms in the alkyl chain can significantly hinder microbial degradation. researchgate.netmpob.gov.my Microorganisms may lack the necessary enzyme systems to effectively break down these highly branched structures, leading to greater persistence in the environment. mpob.gov.my However, some studies have shown that even branched isomers can be mineralized by indigenous microbial populations in soil and aquatic environments, albeit at slower rates than linear isomers. cler.com The degradation of the aromatic ring itself is also a critical step in the complete mineralization of these compounds. researchgate.net

Photochemical Degradation:

Photochemical degradation, driven by sunlight, can also contribute to the transformation of alkylbenzenes in the environment. This process typically involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals. Studies on the photocatalytic degradation of linear alkylbenzene sulfonates (LAS) have shown that these compounds can be broken down using photocatalysts like titanium dioxide (TiO2) under UV irradiation. nih.govscispace.comresearchgate.net The degradation process can lead to the formation of various intermediates, including carboxylic acids and smaller aromatic compounds, and ultimately to the complete mineralization to carbon dioxide and water. tshe.org While these studies focus on sulfonated compounds, the principles of photochemical oxidation of the alkyl and aromatic moieties are also applicable to non-sulfonated alkylbenzenes like tetrabutylbenzene.

Q & A

Q. What are the established synthetic routes for tetrabutylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Tetrabutylbenzene is typically synthesized via Friedel-Crafts alkylation , where benzene reacts with butyl halides (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst concentration : Excess AlCl₃ (>1.2 eq.) improves electrophile generation but may increase side products like polyalkylation .

- Temperature : Reactions at 0–5°C favor monoalkylation, while higher temperatures (25–40°C) risk di/tri-substituted by-products.

- Solvent : Non-polar solvents (e.g., dichloromethane) enhance electrophile stability. Yield optimization requires balancing stoichiometry and quenching protocols to isolate the tetra-substituted product .

Q. How is tetrabutylbenzene structurally characterized, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Butyl substituents show distinct splitting patterns (e.g., δ 0.8–1.5 ppm for -CH₂- and -CH₃ groups). Para-substitution symmetry simplifies splitting vs. ortho/meta isomers .

- ¹³C NMR : Quaternary carbons adjacent to benzene rings resonate at δ 125–140 ppm, with butyl carbons appearing at δ 20–35 ppm.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for tetrabutylbenzene across studies?

Methodological Answer: Discrepancies often arise from:

- Solvent polarity : Tetrabutylbenzene’s non-polar nature (log P ~8–10) results in higher solubility in hydrophobic solvents (e.g., hexane) vs. polar solvents (e.g., ethanol). Studies must specify solvent dielectric constants .

- Temperature dependence : Solubility in water (e.g., 0.1–0.5 mg/L at 25°C) increases marginally with temperature (ΔH ~5–10 kJ/mol). Controlled experiments using shake-flask or column-elution methods are critical .

- Impurity interference : Trace alkylbenzene isomers (e.g., tri-butyl derivatives) can skew measurements. Purity validation via HPLC (≥99%) is recommended before solubility assays .

Q. What experimental design considerations are critical for assessing tetrabutylbenzene’s metabolic toxicity in vitro?

Methodological Answer:

- Cell model selection : HepG2 (liver) or SH-SY5Y (neuronal) lines are preferred for metabolic profiling. Dose-response curves (0.1–100 µM) should account for cytotoxicity thresholds (e.g., IC₅₀) .

- Metabolite tracking : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated butyl chains). Compare results against cytochrome P450 inhibition assays to clarify metabolic pathways .

- Control groups : Include benzene and mono-butyl analogs to isolate toxicity mechanisms specific to tetra-substitution.

Q. How can reaction conditions be optimized to minimize polyalkylation by-products during tetrabutylbenzene synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial design to test variables: catalyst (AlCl₃ vs. FeCl₃), solvent (DCM vs. CS₂), and stoichiometry (benzene:butyl halide ratio). Response surface modeling identifies ideal conditions .

- Quenching protocols : Rapid ice-water quenching post-reaction prevents over-alkylation. Fractional distillation or column chromatography (silica gel, hexane/EtOAc) isolates tetrabutylbenzene from di/tri-substituted impurities .

- In situ monitoring : Use FT-IR to track AlCl₃ catalyst depletion, signaling reaction completion.

Key Literature and Database Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.